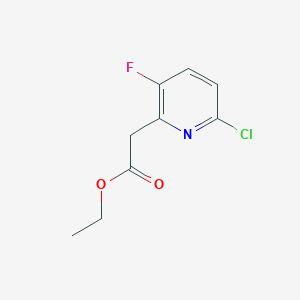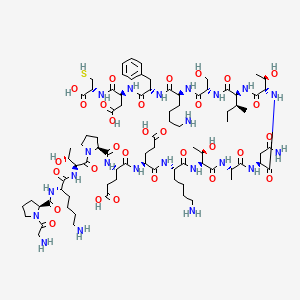
Protein Kinase C (beta) Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein Kinase C beta peptide is a member of the protein kinase C family, which are serine/threonine kinases involved in various cellular processes. These enzymes play a crucial role in signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis. Protein Kinase C beta peptide is particularly significant due to its involvement in various physiological and pathological processes, including cancer, cardiovascular diseases, and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C beta peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of Protein Kinase C beta peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions: Protein Kinase C beta peptide undergoes various chemical reactions, including phosphorylation, oxidation, and proteolytic cleavage. Phosphorylation is a key post-translational modification that regulates the activity of the peptide .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs in the presence of divalent cations like magnesium or calcium.
Oxidation: Reactive oxygen species (ROS) can oxidize cysteine residues within the peptide, affecting its function.
Major Products Formed:
Phosphorylated Protein Kinase C beta peptide: This form is often more active and can interact with various downstream targets.
Oxidized Protein Kinase C beta peptide: Oxidation can lead to conformational changes that affect the peptide’s activity.
科学研究应用
Protein Kinase C beta peptide has numerous applications in scientific research:
Chemistry: Used as a model system to study kinase activity and regulation.
Biology: Investigated for its role in cell signaling pathways and its impact on cellular functions.
Medicine: Explored as a therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
作用机制
Protein Kinase C beta peptide exerts its effects through phosphorylation of target proteins. Upon activation by diacylglycerol (DAG) and calcium ions, the peptide translocates to the cell membrane, where it phosphorylates specific serine and threonine residues on target proteins. This phosphorylation alters the activity, localization, or stability of the target proteins, thereby modulating various cellular processes .
相似化合物的比较
Protein Kinase C beta peptide is part of the larger protein kinase C family, which includes several isoforms such as alpha, delta, epsilon, and zeta. Each isoform has unique regulatory mechanisms and tissue distribution, contributing to their distinct physiological roles . For example:
Protein Kinase C alpha: Involved in cell proliferation and differentiation.
Protein Kinase C delta: Plays a role in apoptosis and immune responses.
Protein Kinase C epsilon: Implicated in cardiac function and neuroprotection.
Protein Kinase C zeta: Associated with cell survival and insulin signaling
Protein Kinase C beta peptide is unique due to its specific involvement in certain diseases and its distinct regulatory mechanisms, making it a valuable target for therapeutic interventions .
属性
分子式 |
C84H136N22O30S |
|---|---|
分子量 |
1966.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H136N22O30S/c1-7-41(2)64(80(131)99-55(39-107)77(128)92-47(21-11-14-30-85)69(120)97-52(35-46-19-9-8-10-20-46)74(125)98-54(37-63(117)118)75(126)100-56(40-137)84(135)136)101-82(133)66(44(5)109)103-76(127)53(36-59(89)111)96-68(119)42(3)90-81(132)65(43(4)108)102-72(123)48(22-12-15-31-86)91-70(121)50(26-28-61(113)114)93-71(122)51(27-29-62(115)116)95-79(130)58-25-18-34-106(58)83(134)67(45(6)110)104-73(124)49(23-13-16-32-87)94-78(129)57-24-17-33-105(57)60(112)38-88/h8-10,19-20,41-45,47-58,64-67,107-110,137H,7,11-18,21-40,85-88H2,1-6H3,(H2,89,111)(H,90,132)(H,91,121)(H,92,128)(H,93,122)(H,94,129)(H,95,130)(H,96,119)(H,97,120)(H,98,125)(H,99,131)(H,100,126)(H,101,133)(H,102,123)(H,103,127)(H,104,124)(H,113,114)(H,115,116)(H,117,118)(H,135,136)/t41-,42-,43+,44+,45+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |
InChI 键 |
OSEGVIZGHKUIEA-SZLUSFKNSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)
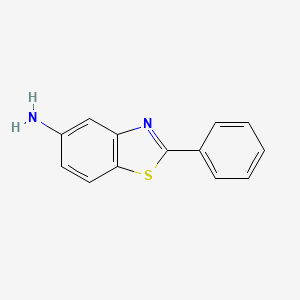

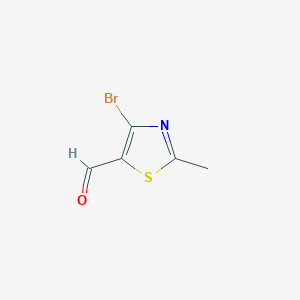
![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
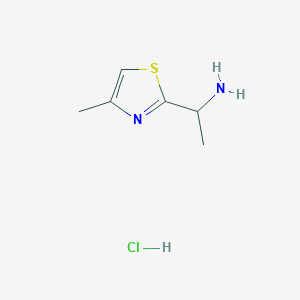
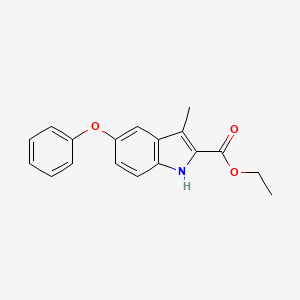
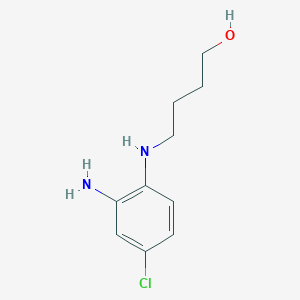
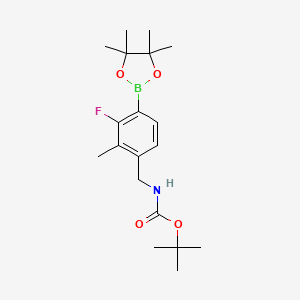
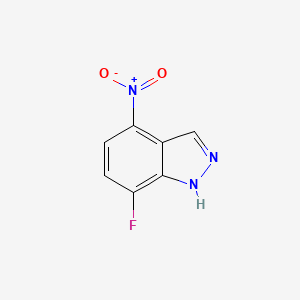
![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
